molecular formula C16H23F2N3O2 B12263642 4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine

4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine

Cat. No.: B12263642
M. Wt: 327.37 g/mol
InChI Key: UDQDUBZUNDJDFJ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine is a complex organic compound that features a piperidine ring substituted with difluoromethyl groups and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4,4-difluoropiperidine with an oxazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced reactors and automation can optimize the reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-1-methylpiperidine: A simpler analog with similar structural features.

    3,3-Difluoropyrrolidine: Another fluorinated piperidine derivative.

    Piperidine-4-boronic acid pinacol ester: A boronic acid derivative with a piperidine ring.

Uniqueness

4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine is unique due to the presence of both difluoromethyl groups and an oxazole moiety, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23F2N3O2

Molecular Weight

327.37 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C16H23F2N3O2/c1-12-10-14(19-23-12)11-20-6-2-13(3-7-20)15(22)21-8-4-16(17,18)5-9-21/h10,13H,2-9,11H2,1H3

InChI Key

UDQDUBZUNDJDFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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